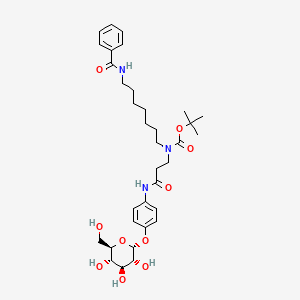![molecular formula C7H11ClN2O2S B13170297 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride is a chemical compound that features an imidazole ring, a sulfur atom, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-imidazol-2-yl)-propionic acid
- Imidazolepropionic acid
- (S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
Uniqueness
3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11ClN2O2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-9-4-3-8-7(9)12-5-2-6(10)11;/h3-4H,2,5H2,1H3,(H,10,11);1H |
InChI Key |
PSHQFQPDGYMXCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


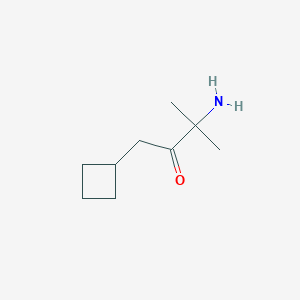


![(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13170232.png)

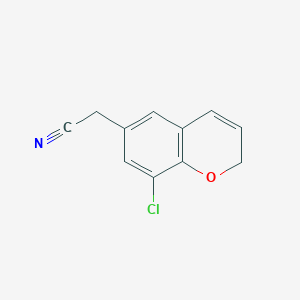
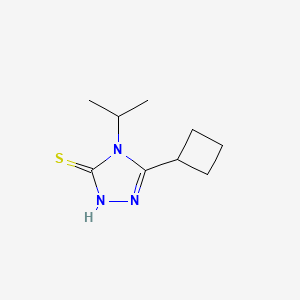
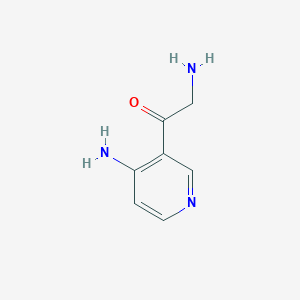
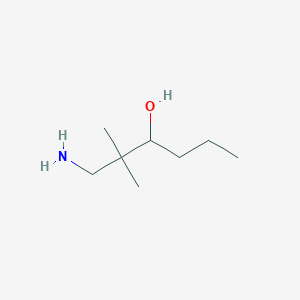

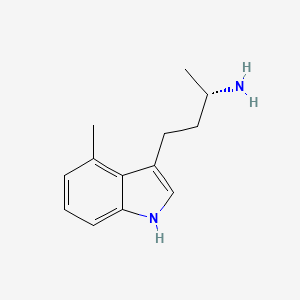
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
